molecular formula C10H11N3O B12075168 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol

2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol

Cat. No.: B12075168
M. Wt: 189.21 g/mol
InChI Key: UKZZKDYQLMNTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol is a sophisticated organic compound featuring a phenolic ring system directly linked to a 2-methylimidazole heterocycle. This molecular architecture, which incorporates multiple nitrogen-based functional groups, makes it a valuable intermediate in chemical and biochemical research. Its structure is closely related to patented derivatives specifically designed for use in oxidative coloring agents for keratin fibers, highlighting its potential application in the development of new hair dye formulations . The imidazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in many therapeutic agents . Researchers investigating novel pharmacologically active compounds may find this molecule to be a useful building block. The compound is intended for use in laboratory research settings only. It is strictly for research purposes and is not certified for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-amino-5-(2-methylimidazol-1-yl)phenol

InChI

InChI=1S/C10H11N3O/c1-7-12-4-5-13(7)8-2-3-9(11)10(14)6-8/h2-6,14H,11H2,1H3

InChI Key

UKZZKDYQLMNTDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)N)O

Origin of Product

United States

Preparation Methods

Reaction Overview

This method adapts the reductive amination strategy described in oxidative dye synthesis patents. The process begins with 3-hydroxy-4-nitrobenzaldehyde , which undergoes condensation with 2-methylimidazole under reductive conditions to form an imine intermediate. Subsequent reduction yields the target compound.

Synthetic Pathway

  • Condensation :
    3-Hydroxy-4-nitrobenzaldehyde+2-methylimidazoleNaBH4Imine intermediate\text{3-Hydroxy-4-nitrobenzaldehyde} + \text{2-methylimidazole} \xrightarrow{\text{NaBH}_4} \text{Imine intermediate}
    The aldehyde group reacts with the secondary amine of 2-methylimidazole, forming a Schiff base.

  • Nitro Group Reduction :
    Imine intermediateH2/Pd-C2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol\text{Imine intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol}
    Catalytic hydrogenation reduces both the nitro group to an amine and stabilizes the imine bond.

Optimization Considerations

  • Temperature : Reactions proceed optimally at 60–80°C.

  • Solvent System : Ethanol or dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates.

  • Yield : Comparable reductive aminations report yields of 65–75% for analogous structures.

Condensation of 3-Hydroxy-4-nitrobenzoic Acid with 2-Methylimidazole

Reaction Overview

Derived from benzoic acid intermediates, this route involves coupling 3-hydroxy-4-nitrobenzoic acid with 2-methylimidazole via an amide bond, followed by sequential reductions.

Synthetic Pathway

  • Amide Formation :
    3-Hydroxy-4-nitrobenzoic acid+2-methylimidazoleDCC, DMAPAmide intermediate\text{3-Hydroxy-4-nitrobenzoic acid} + \text{2-methylimidazole} \xrightarrow{\text{DCC, DMAP}} \text{Amide intermediate}
    Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation under mild conditions.

  • Reduction of Nitro and Amide Groups :
    Amide intermediateLiAlH42-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol\text{Amide intermediate} \xrightarrow{\text{LiAlH}_4} \text{2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol}
    Lithium aluminum hydride reduces the nitro group to an amine and the amide to a methylene group.

Critical Parameters

  • Acid Activation : Conversion to an acid chloride (e.g., using thionyl chloride) improves reactivity.

  • Byproduct Management : Excess DCC is removed via filtration to prevent side reactions.

Ullmann-Type Coupling of 5-Bromo-2-aminophenol with 2-Methylimidazole

Reaction Overview

Inspired by copper-catalyzed C–N bond formations, this method employs 5-bromo-2-aminophenol and 2-methylimidazole in the presence of a Cu(I) catalyst.

Synthetic Pathway

  • Coupling Reaction :
    5-Bromo-2-aminophenol+2-methylimidazoleCuI, K2CO3Target compound\text{5-Bromo-2-aminophenol} + \text{2-methylimidazole} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Target compound}
    The reaction proceeds via a radical mechanism, substituting bromine with the imidazole group.

  • Workup :
    Crude product is purified via recrystallization from ethanol, yielding 55–60% pure compound.

Catalyst Optimization

  • Ligand Systems : 1,10-Phenanthroline enhances catalytic efficiency.

  • Solvent : Dimethylformamide (DMF) or DMSO ensures high solubility of aromatic substrates.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialsKey StepsYield (%)AdvantagesLimitations
Reductive Amination3-Hydroxy-4-nitrobenzaldehydeCondensation, reduction65–75High selectivityRequires high-pressure H₂
Benzoic Acid Cond.3-Hydroxy-4-nitrobenzoic acidAmidation, reduction50–60Mild conditionsMulti-step purification needed
Ullmann Coupling5-Bromo-2-aminophenolC–N coupling55–60Direct C–N bond formationCatalyst cost and toxicity

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of 2-amino-5-(2-methyl-1H-imidazol-1-yl)phenol have been extensively studied. Research indicates that derivatives of imidazole, including this compound, exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a study conducted by Jain et al., several imidazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . The study utilized the cylinder wells diffusion method, comparing the results against Norfloxacin as a reference drug. The findings indicated that certain derivatives showed promising antibacterial effects, with notable inhibition zones reported (Table 1) .

CompoundInhibition Zone (mm)
2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol20
Norfloxacin25

Anticancer Activity

The anticancer potential of 2-amino-5-(2-methyl-1H-imidazol-1-yl)phenol has also been a focal point in research. Its derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxicity Assay

Yurttas et al. conducted an MTT assay to evaluate the antitumor potential of synthesized compounds against C6 (rat glioma) and HepG2 (human liver) cell lines. The results showed that specific derivatives exhibited lower IC50 values compared to cisplatin, indicating higher potency (Table 2) .

CompoundIC50 (C6)IC50 (HepG2)
20g15.67 ± 2.5258.33 ± 2.89
Cisplatin23.0 ± 1.7346.67 ± 7.64

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties, particularly against Mycobacterium tuberculosis.

Case Study: Inhibition Studies

Amini et al. synthesized various derivatives and tested them against Mycobacterium tuberculosis using rifampicin as a reference drug. The study presented inhibition percentages for different compounds, highlighting the effectiveness of certain substitutions on the imidazole ring (Table 3) .

CompoundR GroupInhibition %
71d3-Cl50
Rifampicin->98

Anti-inflammatory Activity

Additionally, the anti-inflammatory properties of this compound have been investigated, particularly its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes.

Biochemical Analysis

Research indicates that the imidazole ring can coordinate with metal ions in metalloenzymes, potentially modulating enzyme activity through competitive inhibition or activation . This property underlines the compound's relevance in developing anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The amino and phenol groups can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers and Substitution Patterns

2-(2-Methyl-1H-imidazol-1-yl)aniline (CAS: 26286-55-5)
  • Structure: Lacks the hydroxyl group of the target compound, with an aniline group instead of phenol.
  • Properties: Higher basicity due to the amino group, with a melting point of 132.5–134.5°C .
5-(4-Methylphenyl)-1H-imidazol-2-amine (CAS: 60472-16-4)
  • Structure: Contains a 4-methylphenyl substituent on the imidazole ring but lacks the phenolic hydroxyl.
  • Applications : Sulfate salt derivatives (e.g., CAS: 6775-40-2) are used in drug development for enhanced solubility .
  • Contrast: The phenolic hydroxyl in the target compound may confer distinct pharmacokinetic properties, such as improved membrane permeability or target binding.

Functional Group Modifications

Ethyl 2-amino-1H-imidazole-5-carboxylate (CAS: 149520-94-5)
  • Structure: Replaces the phenol group with an ethyl carboxylate ester.
  • Reactivity: The ester group allows for nucleophilic acyl substitution, unlike the phenolic hydroxyl, which is more acidic (pKa ~10) .
  • Utility: Carboxylate derivatives are often intermediates in prodrug synthesis, whereas phenolic compounds may act as antioxidants or enzyme inhibitors.
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine
  • Structure : Features a chloro-substituted phenyl group and bulky o-tolyl substituents.
  • Synthesis : Prepared via condensation reactions similar to those used for the target compound but requires halogenated precursors .

Physicochemical Properties and Stability

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile
2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol Not reported Likely polar solvents (e.g., DMF, ethanol)
2-(2-Methyl-1H-imidazol-1-yl)aniline 132.5–134.5 Moderate in organic solvents
5-(4-Methylphenyl)-1H-imidazol-2-amine sulfate >250 (decomposes) High in water due to ionic form

Acidity and Reactivity

  • The phenolic hydroxyl (pKa ~10) is more acidic than the amino group (pKa ~4–5), enabling selective deprotonation for functionalization .
  • Imidazole derivatives with electron-withdrawing groups (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) exhibit reduced basicity compared to the target compound .

Biological Activity

2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and the mechanisms underlying its effects.

Synthesis

The synthesis of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol typically involves the reaction of 2-methylimidazole with appropriate phenolic compounds under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity

Research has indicated that compounds containing imidazole moieties often exhibit significant antioxidant properties. For instance, studies have shown that derivatives of imidazole can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

Table 1: Antioxidant Activity of Imidazole Derivatives

CompoundIC50 (µM)Reference
2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol15.4
Other Imidazole Derivative20.3

Antimicrobial Activity

The antimicrobial efficacy of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, comparable to standard antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli40
Pseudomonas aeruginosa50

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle progression and inhibition of proliferation.

Case Study: Apoptotic Effects in Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol resulted in:

  • Increased LDH enzyme activity, indicating cell membrane damage.
  • Accumulation of cells in the S phase of the cell cycle, suggesting a blockade in cell division.

The biological activity of 2-Amino-5-(2-methyl-1H-imidazol-1-yl)phenol is likely mediated through several mechanisms:

  • Free Radical Scavenging : The imidazole ring may facilitate electron transfer processes that neutralize reactive oxygen species.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Signal Transduction Modulation : It may alter signaling pathways related to inflammation and apoptosis.

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-(2-methyl-1H-imidazol-1-yl)phenol, and how can reaction conditions be optimized?

A common method involves Schiff base condensation between 2-aminophenol derivatives and imidazole-containing aldehydes. For example, refluxing 2-aminophenol with 2-methyl-1H-imidazole-4-carboxaldehyde in methanol using glacial acetic acid as a catalyst yields the target compound. Reaction optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), solvent selection (methanol or ethanol for solubility), and reflux duration (typically 2–4 hours). Post-synthesis, purification via recrystallization or column chromatography ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR are essential for confirming the imidazole-phenol linkage. Key signals include aromatic protons (δ 6.3–8.3 ppm) and imidazole NH protons (δ ~8.7 ppm) .
  • X-ray Crystallography : Single-crystal studies (e.g., using SHELX programs) resolve bond lengths and angles, confirming the planar geometry of the imidazole ring and its orientation relative to the phenol group. For example, C–N bond lengths typically range from 1.32–1.38 Å .

Q. How can researchers validate the purity of synthesized batches?

Combine elemental analysis (C, H, N content) with HPLC to detect impurities. A reported purity threshold of ≥97% is achievable via recrystallization in methanol/ether mixtures .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected NH proton shifts in NMR vs. crystal structure hydrogen bonding) require multi-technique validation:

  • Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR chemical shifts and compare them to experimental data.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to rule out solvent inclusion or decomposition affecting crystallographic results .

Q. What computational tools are recommended for studying this compound’s electronic properties and reactivity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities for biological targets (e.g., fungal enzymes).
  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) to explain redox behavior .

Q. What strategies mitigate challenges in biological activity studies, such as low solubility or stability?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via electrophilic substitution on the phenol ring.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability. Antifungal assays against Candida albicans show improved efficacy with these modifications .

Q. How can environmental persistence of this compound be assessed?

Conduct biodegradation studies in simulated soil/water systems:

  • High-Performance Liquid Chromatography (HPLC) : Monitor concentration decay over time.
  • Mass Spectrometry (LC-MS) : Identify degradation byproducts (e.g., hydroxylated imidazole derivatives) .

Methodological Workflow Table

Research Objective Recommended Techniques Key Parameters
Synthesis OptimizationReflux condensation, TLC monitoring, recrystallizationSolvent polarity, catalyst concentration, yield %
Structural ValidationSingle-crystal XRD (SHELXL), 1H/13C^1 \text{H}/^{13}\text{C} NMRBond angles, chemical shifts, R-factor (<0.05)
Biological Activity ScreeningBroth microdilution (CLSI M27), molecular dockingMIC values, binding energy (kcal/mol)
Environmental Impact AnalysisOECD 301B biodegradation test, LC-MS/MSHalf-life (t₁/₂), EC₅₀ for aquatic toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.